molecular formula C11H6BrCl2NO3S2 B1682931 Tasisulam CAS No. 519055-62-0

Tasisulam

Cat. No. B1682931
M. Wt: 415.1 g/mol
InChI Key: WWONFUQGBVOKOF-UHFFFAOYSA-N
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Description

Tasisulam is a small molecule antitumor agent . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .


Molecular Structure Analysis

Tasisulam has a molecular formula of C11H6BrCl2NO3S2 . Unfortunately, the detailed molecular structure analysis is not available in the searched resources.

Scientific Research Applications

Antitumor Agent

  • Scientific Field : Oncology
  • Summary of Application : Tasisulam is a small molecule antitumor agent with a novel mechanism of action. It’s being investigated in a variety of human cancers .
  • Methods of Application : In vitro, tasisulam induced apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Tasisulam increased the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2–M accumulation and subsequent apoptosis .
  • Results or Outcomes : Tasisulam blocked VEGF, epidermal growth factor, and fibroblast growth factor–induced endothelial cell cord formation but did not block acute growth factor receptor signaling . In vivo, tasisulam was as effective as sunitinib at inhibiting neovascularization in a Matrigel plug angiogenesis assay .

Treatment of Refractory Solid Tumors

  • Scientific Field : Oncology
  • Summary of Application : A phase I study was carried out to determine the phase II recommended dose of tasisulam, a novel anticancer agent with a unique mechanism of action .
  • Methods of Application : Tasisulam was administered intravenously, every 21 days, in patients with refractory solid tumors using a three-plus-three dose-escalation schema .
  • Results or Outcomes : Fifty-three patients were enrolled; the first 34 were treated with a flat dose of tasisulam of up to 2,400 mg, the dose level at which all three patients had dose-limiting toxicity .

Treatment of Unresectable or Metastatic Melanoma

  • Scientific Field : Oncology
  • Summary of Application : Tasisulam has been studied as a second-line treatment for patients with unresectable or metastatic melanoma .
  • Methods of Application : Tasisulam was administered intravenously on Day 1 of 21-day cycles according to a lean body weight-based dosing algorithm targeting a peak plasma concentration (Cmax) of 420 µg/mL .
  • Results or Outcomes : In the study, 68 patients were enrolled, and the objective response rate (ORR) was 11.8%, and the clinical response rate (CRR) was 47.1%. The median progression-free survival (PFS) was 2.6 months, and the median overall survival (OS) was 9.6 months .

Inhibition of Mitotic Progression and Induction of Vascular Normalization

  • Scientific Field : Oncology
  • Summary of Application : Tasisulam has been studied for its ability to inhibit mitotic progression and induce vascular normalization .
  • Methods of Application : In vitro and in vivo cancer models were used to study the effects of Tasisulam. The drug was found to increase the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2–M accumulation and subsequent apoptosis . It also blocked VEGF, epidermal growth factor, and fibroblast growth factor–induced endothelial cell cord formation .
  • Results or Outcomes : Tasisulam was as effective as sunitinib at inhibiting neovascularization in a Matrigel plug angiogenesis assay in vivo and also caused reversible, non G2–M–dependent growth arrest in primary endothelial cells . It also induced vascular normalization in vivo .

Safety And Hazards

Tasisulam is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONFUQGBVOKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199869
Record name Tasisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tasisulam

CAS RN

519055-62-0
Record name Tasisulam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasisulam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasisulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASISULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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